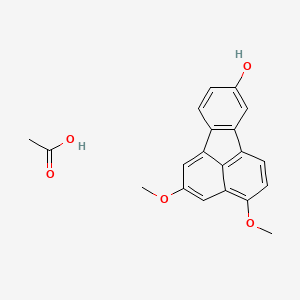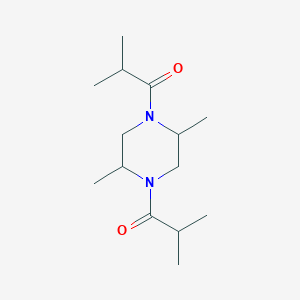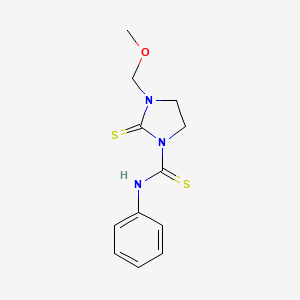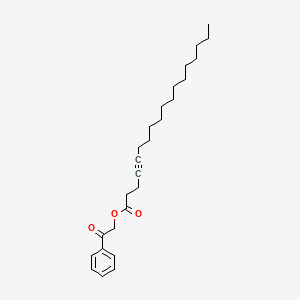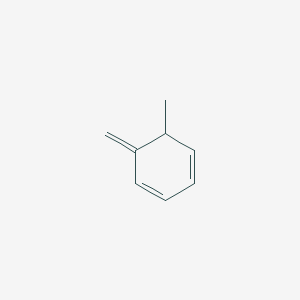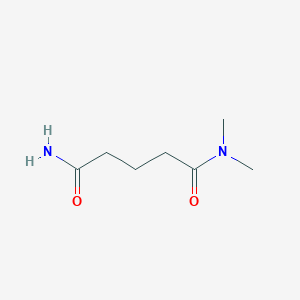![molecular formula C20H18N2 B14387462 [2-Methyl-7-(3-phenylprop-1-en-1-yl)-1H-indol-3-yl]acetonitrile CAS No. 89732-13-8](/img/structure/B14387462.png)
[2-Methyl-7-(3-phenylprop-1-en-1-yl)-1H-indol-3-yl]acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-Methyl-7-(3-phenylprop-1-en-1-yl)-1H-indol-3-yl]acetonitrile is a chemical compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of [2-Methyl-7-(3-phenylprop-1-en-1-yl)-1H-indol-3-yl]acetonitrile involves several steps. One common synthetic route includes the condensation of 2-methylindole with cinnamaldehyde under acidic conditions to form the intermediate product. This intermediate is then subjected to a nucleophilic substitution reaction with acetonitrile to yield the final product. The reaction conditions typically involve the use of a strong acid catalyst, such as sulfuric acid, and the reaction is carried out at elevated temperatures to ensure complete conversion .
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
[2-Methyl-7-(3-phenylprop-1-en-1-yl)-1H-indol-3-yl]acetonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. The major products formed from oxidation include the corresponding carboxylic acid derivatives.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride. This reaction typically yields the corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or alcohols, to form substituted indole derivatives.
Scientific Research Applications
[2-Methyl-7-(3-phenylprop-1-en-1-yl)-1H-indol-3-yl]acetonitrile has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules
Biology: In biological research, the compound is studied for its potential as a pharmacological agent.
Medicine: The compound is being investigated for its potential therapeutic applications. Indole derivatives have been shown to interact with various biological targets, making them promising candidates for drug development.
Industry: The compound may also find applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [2-Methyl-7-(3-phenylprop-1-en-1-yl)-1H-indol-3-yl]acetonitrile involves its interaction with specific molecular targets and pathways. Indole derivatives are known to interact with various receptors and enzymes in the body, leading to their diverse biological activities. The compound may act as an agonist or antagonist at specific receptor sites, modulating the activity of these receptors and influencing various physiological processes .
Comparison with Similar Compounds
[2-Methyl-7-(3-phenylprop-1-en-1-yl)-1H-indol-3-yl]acetonitrile can be compared with other indole derivatives, such as:
Tryptophan: An essential amino acid that serves as a precursor to several important biomolecules, including serotonin and melatonin.
Indole-3-acetic acid: A plant hormone that plays a crucial role in the regulation of plant growth and development.
Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) used to reduce fever, pain, stiffness, and swelling.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties
Properties
CAS No. |
89732-13-8 |
|---|---|
Molecular Formula |
C20H18N2 |
Molecular Weight |
286.4 g/mol |
IUPAC Name |
2-[2-methyl-7-(3-phenylprop-1-enyl)-1H-indol-3-yl]acetonitrile |
InChI |
InChI=1S/C20H18N2/c1-15-18(13-14-21)19-12-6-11-17(20(19)22-15)10-5-9-16-7-3-2-4-8-16/h2-8,10-12,22H,9,13H2,1H3 |
InChI Key |
LXZOZARCESETRV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC(=C2N1)C=CCC3=CC=CC=C3)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


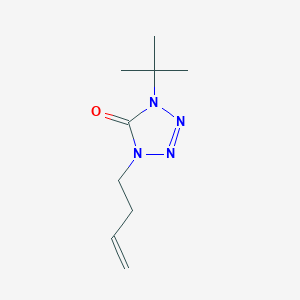
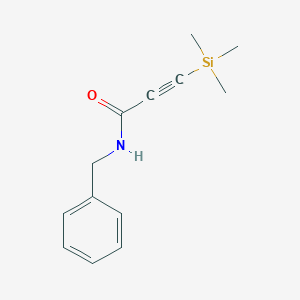
![2-[(2-Phenoxyethyl)sulfanyl]-5-phenyl-4,5-dihydro-1H-imidazole](/img/structure/B14387395.png)
![2-[(5-Bromo-2-chloro-6-methylpyrimidin-4-yl)amino]benzoic acid](/img/structure/B14387402.png)
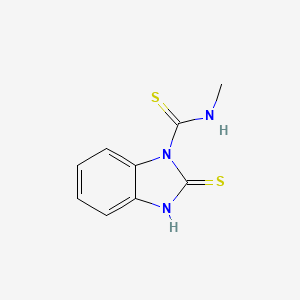
![Trimethyl[(2,2,3,3,4,4,5,5,5-nonafluoropentyl)oxy]silane](/img/structure/B14387413.png)

